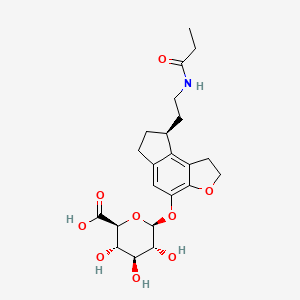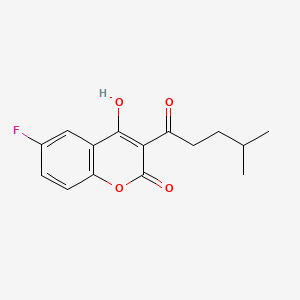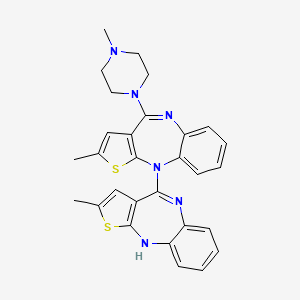
Olanzapine Dimer Impurity
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Olanzapine Dimer Impurity is a compound related to Olanzapine, an atypical antipsychotic drug used primarily for the treatment of schizophrenia and bipolar disorder. This impurity is formed during the synthesis of Olanzapine and is characterized by its unique chemical structure, which includes a dimeric form of the parent compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Olanzapine Dimer Impurity involves the reaction of Olanzapine with specific reagents under controlled conditions. One common method includes the methylation of Olanzapine using dimethyl sulfate. The reaction is typically carried out in a solvent such as dichloromethane at a temperature of around 35°C. The product is then purified through techniques such as column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure the purity and yield of the impurity. High-performance liquid chromatography (HPLC) is often used to monitor the levels of impurities during production .
Analyse Chemischer Reaktionen
Types of Reactions
Olanzapine Dimer Impurity undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various derivatives of Olanzapine, each with unique chemical properties. These derivatives are often characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .
Wissenschaftliche Forschungsanwendungen
Olanzapine Dimer Impurity has several scientific research applications:
Chemistry: It is used as a reference standard in the synthesis and characterization of related compounds.
Biology: It helps in understanding the metabolic pathways and interactions of Olanzapine in biological systems.
Medicine: It is studied for its potential effects and interactions with other drugs.
Industry: It is used in quality control and regulatory compliance to ensure the purity of pharmaceutical products
Wirkmechanismus
The mechanism of action of Olanzapine Dimer Impurity involves its interaction with various neuronal receptors. It acts as an antagonist to multiple receptors, including dopamine receptors (D1, D2, D3, D4), serotonin receptors (5HT2A, 5HT2C, 5HT3, 5HT6), alpha-1 adrenergic receptors, histamine receptors (H1), and multiple muscarinic receptors. These interactions influence the compound’s pharmacological profile and its effects on the central nervous system .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Olanzapine Dimer Impurity include:
- N-Desmethyl Olanzapine
- Olanzapine Amine Impurity
- Olanzapine Amino Methanone Impurity
- Olanzapine EP Impurity A
- Olanzapine EP Impurity B
- Olanzapine EP Impurity C
- Olanzapine EP Impurity D
Uniqueness
This compound is unique due to its dimeric structure, which distinguishes it from other related impurities. This structural difference can lead to variations in its chemical reactivity, pharmacological effects, and interactions with biological systems .
Eigenschaften
Molekularformel |
C29H28N6S2 |
|---|---|
Molekulargewicht |
524.7 g/mol |
IUPAC-Name |
2-methyl-4-(4-methylpiperazin-1-yl)-10-(2-methyl-10H-thieno[2,3-b][1,5]benzodiazepin-4-yl)thieno[2,3-b][1,5]benzodiazepine |
InChI |
InChI=1S/C29H28N6S2/c1-18-16-20-27(30-22-8-4-5-9-23(22)32-28(20)36-18)35-25-11-7-6-10-24(25)31-26(21-17-19(2)37-29(21)35)34-14-12-33(3)13-15-34/h4-11,16-17,32H,12-15H2,1-3H3 |
InChI-Schlüssel |
UBSHLCBVDMVBIL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(S1)NC3=CC=CC=C3N=C2N4C5=CC=CC=C5N=C(C6=C4SC(=C6)C)N7CCN(CC7)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1H-pyrrolo[2,3-c]pyridine-2,3-dione;hydrate](/img/structure/B13846621.png)
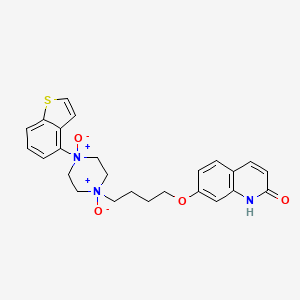

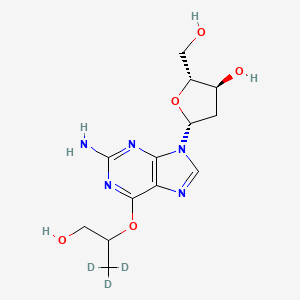
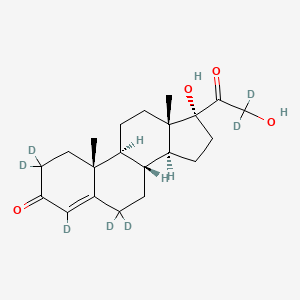
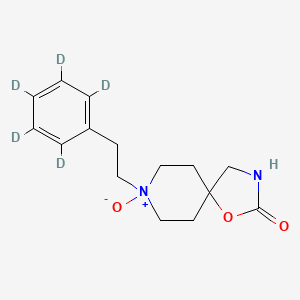
![3-(2-Fluoroethyl)-tricyclo[3.3.1.13,7]decan-1-amine Hydrochloride](/img/structure/B13846644.png)
![Ethyl 2-[4-[(2-hydroxyiminoacetyl)amino]phenyl]acetate](/img/structure/B13846646.png)
![5'-Bromo-3,3'-bis(hexyloxy)-[2,2'-bithiophene]-5-carbaldehyde](/img/structure/B13846652.png)

